molecular formula C8H10N2O2 B1279846 3-Amino-4-(methylamino)benzoic acid CAS No. 66315-15-9

3-Amino-4-(methylamino)benzoic acid

Cat. No.: B1279846
CAS No.: 66315-15-9
M. Wt: 166.18 g/mol
InChI Key: QZZIBMYRWBVKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(methylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of both an amino group and a methylamino group attached to a benzoic acid core

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It’s known to be used in peptide synthesis , indicating that it may interact with amino acids and proteins in a specific manner

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that it may influence protein-related pathways, but further studies are required to confirm this and to understand the downstream effects.

Result of Action

As a compound used in peptide synthesis , it may have effects related to the formation and function of proteins, but specific results would depend on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Amino-4-(methylamino)benzoic acid, such factors could include pH, temperature, and the presence of other compounds or enzymes .

Biochemical Analysis

Biochemical Properties

3-Amino-4-(methylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It is used as a linker in on-resin peptide cyclization, which is a method for synthesizing cyclic peptides. Cyclic peptides are known for their stability and specific binding properties, making them valuable in drug discovery .

In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be involved in the inhibition of protein-protein interactions due to its constrained nature, which reduces entropic binding penalties . The compound’s interactions with biomolecules are crucial for its role in stabilizing peptide structures and enhancing their binding affinity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in peptide synthesis can affect cell function by stabilizing peptides that interact with cellular receptors and enzymes. This stabilization can enhance the efficacy of peptide-based drugs and modulate cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can form stable complexes with peptides, enhancing their stability and binding affinity. This is achieved through its role as a linker in peptide cyclization, which induces cleavage and cyclization of linear peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that cyclic peptides synthesized using this compound as a linker exhibit enhanced stability and resistance to proteolytic degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the stability and efficacy of cyclic peptides without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as N-acetylation and conjugation with glycine, leading to the formation of metabolites that are excreted in the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid, followed by reduction to yield 3-amino-4-methylbenzoic acid. The final step involves the methylation of the amino group to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-Amino-4-(methylamino)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • **3

Properties

IUPAC Name

3-amino-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZIBMYRWBVKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467951
Record name 3-amino-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-15-9
Record name 3-Amino-4-(methylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66315-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(methylamino)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

((b) Ethyl alcohol (100 mL) was added to a flask containing 3-nitro-4-methylaminobenzoic acid (2.09 g, 10.7 mmol) and 10% Pd/C (30 mg) under a steady stream of N2. The mixture was stirred under hydrogen for 16 hours, filtered through a milipore 0.22 μm type GV filter disc and concentrated on a rotary evaporator. The residue was dried under vaccum to provide 3-amino-4-methylaminobenzoic acid (1.1 g, 61% yield).
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-(methylamino)-3-nitrobenzoic acid (29 g, 1.0 eq) and Pd/C (5 g, 10%) in 300 mL MeOH was stirred at rt under hydrogen for 48 h and filtered. The filtrate was concentrated in vacuo to give the product (9 g, 36.5%). 1H NMR (400 MHz, DMSO-d6) δ 7.21 (dd, J=8.4 Hz, 2.0 Hz, 1H), 7.14 (d, J=2.0 Hz, 1H), 6.37 (d, J=8.4 Hz, 1H), 5.28 (brs, 1H), 4.60 (brs, 2H), 2.76 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
36.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(methylamino)benzoic acid
Reactant of Route 2
3-Amino-4-(methylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-(methylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(methylamino)benzoic acid
Reactant of Route 5
3-Amino-4-(methylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-4-(methylamino)benzoic acid
Customer
Q & A

Q1: What is the significance of 3-Amino-4-(methylamino)benzoic acid in peptide chemistry?

A1: this compound, often referred to as the MeDbz linker, presents a unique tool for on-resin peptide cyclization []. This technique is crucial for developing cyclic peptides, which are known for their enhanced stability and biological activity compared to their linear counterparts. The MeDbz linker facilitates this process by providing a scaffold for attaching the peptide chain and then enabling cyclization under specific conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.